molecular formula C24H31NO6 B137540 Sarpogrelate CAS No. 125926-17-2

Sarpogrelate

Numéro de catalogue B137540
Numéro CAS: 125926-17-2
Poids moléculaire: 429.5 g/mol
Clé InChI: FFYNAVGJSYHHFO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sarpogrelate Description

Sarpogrelate is a selective inhibitor of 5-hydroxytryptamine (5-HT, also known as serotonin) receptors, specifically targeting the 5-HT2A receptor subtype. It has been investigated for its potential in various cardiovascular and renal conditions due to its ability to inhibit platelet aggregation, vasoconstriction, and vascular smooth muscle proliferation . Sarpogrelate has been used clinically for the treatment of atherosclerotic diseases and has shown promise in reducing restenosis after coronary stenting , reducing albuminuria in diabetic nephropathy , and potentially having a preconditioning-like effect in patients with coronary artery disease .

Synthesis Analysis

The synthesis of sarpogrelate is not detailed in the provided papers. However, its active metabolite, M-1, is known to be an antagonist of 5-HT2A receptors as well, contributing to the drug's pharmacological effects .

Molecular Structure Analysis

The molecular structure of sarpogrelate allows it to interact with the 5-HT2A receptor, inhibiting serotonin-induced responses. A study using molecular modeling to investigate the binding sites and selectivity of sarpogrelate to human 5-HT2 receptor subtypes found that sarpogrelate has a strong affinity for the 5-HT2A receptor, with specific interactions that prevent activation of the receptor .

Chemical Reactions Analysis

Sarpogrelate's chemical interactions primarily involve its antagonistic effect on the 5-HT2A receptor, which is implicated in various cellular processes such as platelet aggregation and smooth muscle cell proliferation. It has been shown to inhibit serotonin-induced proliferation of vascular smooth muscle cells, which is a key factor in the development of conditions like atherosclerosis and restenosis .

Physical and Chemical Properties Analysis

The physical and chemical properties of sarpogrelate are not explicitly discussed in the provided papers. However, its pharmacological effects suggest that it is able to cross biological membranes to exert its effects on vascular smooth muscle cells and platelets .

Case Studies and Clinical Relevance

Several clinical studies have been conducted to evaluate the efficacy and safety of sarpogrelate. For instance, the S-ACCESS trial compared sarpogrelate with aspirin in the secondary prevention of cerebral infarction in Japanese patients. The study found that sarpogrelate was not noninferior to aspirin for the prevention of recurrence of cerebral infarction, but it did result in significantly fewer bleeding events . Another study demonstrated that sarpogrelate treatment reduced restenosis rates after coronary stenting, suggesting an important role for serotonin in stent restenosis . Additionally, sarpogrelate has been shown to reduce albuminuria and inflammatory markers in patients with diabetic nephropathy, indicating potential benefits beyond its antiplatelet effects .

Applications De Recherche Scientifique

Platelet Aggregation and Arterial Occlusive Diseases

Sarpogrelate, an antiplatelet agent, is primarily used in treating arterial occlusive diseases. A study by Lee et al. (2016) emphasized its role in evaluating platelet aggregation, which is critical for monitoring the therapeutic effects of sarpogrelate. Their research identified specific proteins that reflect platelet aggregation processes, thereby predicting the therapeutic effects of sarpogrelate (Lee et al., 2016).

Cardiovascular and Renal Clinical Potential

Sarpogrelate's role extends to cardiovascular and renal health. Doggrell (2004) highlighted its efficacy in animal models of thrombosis, coronary artery spasm, atherosclerosis, and other cardiovascular conditions. Clinical trials suggested potential benefits in treating coronary artery disease, diabetes, and other conditions (Doggrell, 2004).

Secondary Prevention of Cerebral Infarction

In the context of cerebral infarction, sarpogrelate's efficacy was compared with aspirin in a study by Shinohara et al. (2008). Although it was not found superior to aspirin for preventing cerebral infarction recurrence, it did result in fewer bleeding events (Shinohara et al., 2008).

Reduction of Restenosis After Coronary Stenting

Fujita et al. (2003) conducted a study showing that sarpogrelate treatment significantly reduced restenosis rates after coronary stenting, suggesting an important role in post-procedural care (Fujita et al., 2003).

Metabolism and Excretion Mechanism

The metabolism of sarpogrelate, specifically its active metabolite, was explored by Kim et al. (2013). They identified key enzymes responsible for its glucuronidation, an important step in drug metabolism and excretion (Kim et al., 2013).

Antihypertrophic Effects in Cardiomyocytes

Ikeda et al. (2000) reported that sarpogrelate has antihypertrophic effects on cardiomyocytes, indicating potential benefits in cardiovascular disease management (Ikeda et al., 2000).

Improvement in Exercise Capacity

Tanaka et al. (1998) found that sarpogrelate improved exercise capacity in patients with angina, potentially by augmenting collateral circulation in the heart (Tanaka et al., 1998).

Pain Relief in Lumbar Disc Herniation

A study by Hashizume et al. (2007) suggested that sarpogrelate could be effective in relieving pain associated with lumbar disc herniation, indicating its potential application in pain management (Hashizume et al., 2007).

Molecular Pharmacology

Nagatomo (2003) delved into the molecular pharmacology of sarpogrelate, examining its selectivity and pharmacological effects on coronary arteries (Nagatomo, 2003).

Safety And Hazards

Sarpogrelate has been classified as having acute toxicity - Category 4, Oral, and is hazardous to the aquatic environment . It has been found to be very toxic to aquatic life . In clinical studies, the recurrence of cerebral infarction in patients treated with Sarpogrelate did not exceed the predefined margin for noninferiority .

Orientations Futures

Sarpogrelate has potential as a new heart failure therapy and could potentially decrease health care costs associated with cardiovascular disease . It has been found to suppress the development of heart failure at least in part by inhibiting the ERK1/2–GATA4 signaling pathway .

Propriétés

IUPAC Name

4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO6/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYNAVGJSYHHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048328
Record name Sarpogrelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sarpogrelate

CAS RN

125926-17-2
Record name Sarpogrelate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125926-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarpogrelate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125926172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sarpogrelate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12163
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sarpogrelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SARPOGRELATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19P708E787
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sarpogrelate
Reactant of Route 2
Reactant of Route 2
Sarpogrelate
Reactant of Route 3
Sarpogrelate
Reactant of Route 4
Sarpogrelate
Reactant of Route 5
Sarpogrelate
Reactant of Route 6
Reactant of Route 6
Sarpogrelate

Citations

For This Compound
3,230
Citations
HK Saini, N Takeda, RK Goyal… - Cardiovascular drug …, 2004 - Wiley Online Library
… and binding characteristics of sarpogrelate with specific … sarpogrelate in the treatment of various cardiovascular disorders. In addition, some receptor binding properties of sarpogrelate …
Number of citations: 83 onlinelibrary.wiley.com
SA Doggrell - Expert opinion on investigational drugs, 2004 - Taylor & Francis
… The ability of sarpogrelate to antagonise responses mediated by 5-HT2/… sarpogrelate are considered in the second part of this review. The third part considers the effects of sarpogrelate …
Number of citations: 60 www.tandfonline.com
Y Shinohara, K Nishimaru, T Sawada, A Terashi… - Stroke, 2008 - Am Heart Assoc
… The purpose of this study was to compare the efficacy and safety of sarpogrelate … sarpogrelate may be a consequence of the different mechanisms of action of the 2 agents: sarpogrelate …
Number of citations: 133 www.ahajournals.org
KS Yum, SG Kang, JW Lee, YI Cho - Microvascular Research, 2023 - Elsevier
… weeks of sarpogrelate administration (23.0 % drop, p < 0.001). In summary, sarpogrelate may … of a viscosity-reducing drug such as sarpogrelate may be considered as a potentially new …
Number of citations: 1 www.sciencedirect.com
M Fujita, K Mizuno, M Ho, R Tsukahara… - American heart …, 2003 - Elsevier
… whether sarpogrelate reduces … to the sarpogrelate group started receiving oral sarpogrelate 3 days before coronary stenting in addition to antiplatelet drugs. The dosage of sarpogrelate …
Number of citations: 72 www.sciencedirect.com
RK Goyal, V Elimban, YJ Xu… - Journal of …, 2011 - journals.sagepub.com
… partially prevented by both sarpogrelate and insulin, whereas that in GLUT-1 was attenuated by sarpogrelate only. Incubation of myoblast cells with sarpogrelate and insulin stimulated …
Number of citations: 11 journals.sagepub.com
H Yoo, I Park, DJ Kim, S Lee - International journal of clinical pharmacy, 2019 - Springer
… patients with or without sarpogrelate was evaluated for the … in the final analysis with or without sarpogrelate (162 vs. 316 … –1.97) with sarpogrelate and without sarpogrelate, respectively. …
Number of citations: 10 link.springer.com
K Satomura, B Takase, A Hamabe… - … Indexed and Peer …, 2002 - Wiley Online Library
… sarpogrelate might improve the microcirculation in coronary artery disease (CAD). Methods: To investigate the effect of sarpogrelate on … administration of 200 mg of sarpogrelate (SPG, 8 …
Number of citations: 50 onlinelibrary.wiley.com
M Miyazaki, Y Higashi, C Goto… - Journal of …, 2007 - journals.lww.com
… sarpogrelate treatment in patients with PAD. The purpose of this study was to evaluate the effects of sarpogrelate … We divided PAD patients into 2 groups: those treated with sarpogrelate …
Number of citations: 73 journals.lww.com
S Ren, S Qian, W Wang, J Liu, P Liu - Annals of Thoracic and …, 2013 - jstage.jst.go.jp
… of sarpogrelate for Chinese patients with ASO, and the data of clinical efficacy and safety of sarpogrelate in … the efficacy of sarpogrelate for the treatment of Chinese patients with ASO. …
Number of citations: 18 www.jstage.jst.go.jp

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.